molecular formula C6H12ClNO2 B555523 D-Proline Methyl Ester Hydrochloride CAS No. 65365-28-8

D-Proline Methyl Ester Hydrochloride

Cat. No. B555523
CAS RN: 65365-28-8
M. Wt: 129,16*36,45 g/mole
InChI Key: HQEIPVHJHZTMDP-NUBCRITNSA-N
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Description

D-Proline Methyl Ester Hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 . It is used as a building block in peptide synthesis and as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Synthesis Analysis

The synthesis of D-Proline Methyl Ester Hydrochloride involves several steps. The preparation method of proline esters hydrochlorate includes primary response and recycling. In the primary response, proline, solvent, and pyridines catalyst are put in a container, and hydrogen chloride gas is passed through. This reaction produces proline hydrochlorate. Alcohol is then added to the container, and hydrogen chloride gas is passed through again, reacting at a reflux temperature. The reactant liquor is steamed in rotation, and recrystallization cooling separates out solid. After washing with solvent, filtration cakes torrefaction obtains proline esters hydrochlorate .


Molecular Structure Analysis

The molecular structure of D-Proline Methyl Ester Hydrochloride is represented by the SMILES string Cl.COC(=O)[C@H]1CCCN1 . The InChI key for this compound is HQEIPVHJHZTMDP-NUBCRITNSA-N .


Chemical Reactions Analysis

D-Proline Methyl Ester Hydrochloride is used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Physical And Chemical Properties Analysis

D-Proline Methyl Ester Hydrochloride is an off-white solid powder . Its melting point ranges from 101 to 108 °C . The optical rotation is [α]/D 33.0±2.0°, c = 1 in H2O .

Scientific Research Applications

1. Drug Transdermal Delivery Systems

D-Proline methyl ester hydrochloride, as a part of amino acid ester-based ionic liquids (AAE-ILs), has been investigated for its potential in enhancing skin permeation of drugs. Studies have shown that these AAE-ILs, including L-proline methyl ester hydrochloride, can interact with the intercellular lipid domain, thus improving drug permeation through the skin. This research indicates the potential use of D-Proline methyl ester hydrochloride in transdermal drug delivery systems (Zheng, Zhao, Yang, Li, & Wang, 2020).

2. Proline Racemization Studies

D-Proline methyl ester hydrochloride has been studied in the context of proline racemization, providing insights into the enzymatic processes involving proline. This research is significant in understanding the mechanisms of amino acid transformations and their implications in biochemistry and pharmaceuticals (Williams, Maziarz, Amyes, Wood, & Richard, 2003).

3. Synthesis of Enantiomerically Pure Compounds

D-Proline methyl ester hydrochloride is used in the synthesis of enantiomerically pure compounds. Its application in synthesizing various mono-and diprotected α-substituted proline derivatives demonstrates its utility in producing compounds with specific chirality, crucial for pharmaceutical applications (Wang, 1999).

4. Application in Dynamic Kinetic Resolution

D-Proline methyl ester hydrochloride has applications in dynamic kinetic resolution, specifically in the synthesis of highly enantiopure butanamides. This method is significant for producing compounds with high stereochemical purity, an important aspect in drug development (Liljeblad, Kiviniemi, & Kanerva, 2004).

5. Fourier Transform Nuclear Magnetic Resonance Analysis

D-Proline methyl ester hydrochloride is analyzed using Fourier Transform Nuclear Magnetic Resonance (FT-NMR) to determine its molecular structure. This analysis is crucial in confirming the successful synthesis of compounds for applications in diagnosis and therapy, such as in vascular tumor treatments (Darwinto, 2009).

6. Asymmetric Aldol Reaction Organocatalysis

The methyl ester of D-Proline is used in asymmetric aldol reactions as an organocatalyst. This application is significant in organic chemistry, where such reactions are pivotal in synthesizing complex molecules with high stereocontrol (Hernández & Juaristi, 2011).

7. Development of Thermosensitive Hydrogels

D-Proline methyl ester hydrochloride is used in the development of thermosensitive hydrogels for controlled drug release. These hydrogels exhibit unique swelling properties at different temperatures, making them suitable for applications in drug delivery systems (Carenza et al., 2000).

Safety And Hazards

D-Proline Methyl Ester Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIPVHJHZTMDP-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659784
Record name Methyl D-prolinate--hydrogen chloride (1/1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Proline Methyl Ester Hydrochloride

CAS RN

65365-28-8
Record name D-Proline, methyl ester, hydrochloride (1:1)
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Record name Methyl D-prolinate hydrochloride
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Record name Methyl D-prolinate--hydrogen chloride (1/1)
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Record name D-Proline, methyl ester, hydrochloride (1:1)
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Record name 65365-28-8
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Record name METHYL D-PROLINATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
T Matsutani, M Itazaki, S Akine, T Moriuchi - Journal of Organometallic …, 2020 - Elsevier
… By the addition of d-proline methyl ester hydrochloride, a negative Cotton effect based on the M-helical chirality of the Fc core was observed as shown in Fig. 5. These results indicated …
Number of citations: 4 www.sciencedirect.com
F Bacher, EA Enyedy, NV Nagy… - Inorganic …, 2013 - ACS Publications
… 2,6-Bis(hydroxymethyl)pyridine and l-proline methyl ester hydrochloride were purchased from Alfa Aesar, while d-proline methyl ester hydrochloride was purchased from Acros Organics…
Number of citations: 62 pubs.acs.org
E Lenci, R Innocenti, T Di Francescantonio… - Bioorganic & Medicinal …, 2019 - Elsevier
… In a dry round bottom flask under nitrogen flow, equipped with a magnetic stir bar, d-proline methyl ester hydrochloride (1000 mg, 6.17 mmol) and DMAP (150 mg, 1.23 mmol) was …
Number of citations: 12 www.sciencedirect.com
MNM Milunovic, ÉA Enyedy, NV Nagy, T Kiss… - Inorganic …, 2012 - ACS Publications
… First, 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde (30) was allowed to react with l- or d-proline methyl ester hydrochloride in the presence of triethylamine with the formation of …
Number of citations: 79 pubs.acs.org
MS Ganesan, KK Raja, K Narasimhan… - Journal of Molecular …, 2020 - Elsevier
… Trans-4-hydroxy-D-proline methyl ester hydrochloride and l-proline methyl ester hydrochloride (compound 2 and 8) were N-alkylated with compound 4 in THF using DIPEA as base …
Number of citations: 31 www.sciencedirect.com
T Moriuchi - European Journal of Inorganic Chemistry, 2022 - Wiley Online Library
… of the ferrocene moiety is induced by the addition of L-proline methyl ester hydrochloride to the solution of 45, and conversely, the addition of D-proline methyl ester hydrochloride …
TD Nelson, CR LeBlond, DE Frantz… - The Journal of …, 2004 - ACS Publications
… To a solution of d-proline methyl ester hydrochloride (1.42 g, 8.5 mmol) in 26 mL of methylene chloride at 0 C was slowly added diisopropylethylamine (1.50 mL) over a 5 min while the …
Number of citations: 54 pubs.acs.org
SK Rath, S Singh, S Kumar, NA Wani, R Rai… - Bioorganic & Medicinal …, 2019 - Elsevier
… 3, the desired compound 16 was synthesized by condensation of 3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid (3) (100 mg, 0.427 mmol) and d-proline methyl ester hydrochloride …
Number of citations: 17 www.sciencedirect.com
MA Arai, J Seto, F Ahmed, K Uchiyama, M Ishibashi - Synlett, 2010 - thieme-connect.com
Fuligocandins A and B, cycloanthranilylproline derivatives isolated from the myxomycete Fuligo candida, were synthesized efficiently by a Meyer-Schuster rearrangement, which gave Z-…
Number of citations: 7 www.thieme-connect.com
DV Kalinin, S Wagner, B Riemann… - Journal of Medicinal …, 2016 - ACS Publications
… acid ent-12d, the enantiomer of morpholinomethyl-substituted diphenylacetylene derivative 12d was synthesized in the same way, starting from d-proline methyl ester hydrochloride. …
Number of citations: 15 pubs.acs.org

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